

Spectroscopic Analysis of 1-Bromo-2-methylpropan-2-ol: A Technical Guide

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Compound of Interest		
Compound Name:	1-Bromo-2-methylpropan-2-ol	
Cat. No.:	B041836	Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-2-methylpropan-2-ol**. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in clearly structured tables, accompanied by detailed experimental protocols and a workflow visualization to facilitate a deeper understanding of the structural elucidation process for this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following tables summarize the predicted spectroscopic data for **1-Bromo-2-methylpropan-2-ol**. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃,

Reference: TMS)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 3.5	Singlet (s)	2H	-CH₂Br
~ 2.5	Singlet (s)	1H	-ОН
~ 1.4	Singlet (s)	6H	2 x -CH₃





Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃,

Reference: TMS)

Chemical Shift (δ, ppm)	Assignment
~ 70	Quaternary Carbon (-C(CH ₃) ₂)
~ 45	Methylene Carbon (-CH ₂ Br)
~ 25	Methyl Carbons (2 x -CH₃)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (alcohol)
2970 - 2850	Medium to Strong	C-H stretch (alkane)
1470 - 1450	Medium	C-H bend (alkane)
1380 - 1365	Medium	C-H bend (gem-dimethyl)
1260 - 1000	Strong	C-O stretch (tertiary alcohol)
650 - 550	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z Ratio	Predicted Fragmentation
152/154	[M]+• (Molecular ion peak with Br isotopes)
137/139	[M - CH ₃]+
93/95	[M - C(CH ₃) ₂ OH]+ or [CH ₂ Br]+
73	[C(CH ₃) ₂ OH]+
59	[C ₃ H ₇ O]+

Experimental Protocols



The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like **1-Bromo-2-methylpropan-2-ol**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Bromo-2-methylpropan-2-ol** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The spectral
 width should typically be set from 0 to 10 ppm.
- ¹³C NMR Acquisition:
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
 - The spectral width should typically be set from 0 to 220 ppm. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, place a single drop of **1-Bromo-2-methylpropan-2-ol** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- · Data Acquisition:



- Record a background spectrum of the clean, empty sample holder.
- Place the prepared salt plates into the sample holder.
- Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

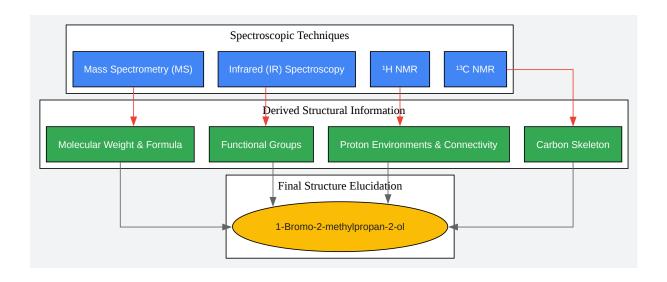
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of 1-Bromo-2-methylpropan-2-ol in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
- · GC Separation:
 - Inject a small volume (e.g., 1 μL) of the prepared solution into the GC injection port.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up to separate compounds based on their boiling points and interactions with the column's stationary phase.
- MS Analysis:
 - As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.
 - The molecules are ionized, typically by electron impact (EI).
 - The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as **1-Bromo-2-methylpropan-2-ol**, using the spectroscopic techniques described.





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Caption: Workflow for Structural Elucidation.

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